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Compound of Interest

Compound Name: KC0912

Cat. No.: B1673375

An in-depth exploration of the chemical structure, pharmacological properties, and
experimental evaluation of the selective ATP-sensitive potassium (K-ATP) channel opener,
KCO0912.

This technical guide provides a detailed overview of KC0O912, a potent and selective ATP-
sensitive potassium (K-ATP) channel opener. It is intended for researchers, scientists, and drug
development professionals interested in the therapeutic potential of K-ATP channel modulation,
particularly in the context of respiratory diseases. This document outlines the chemical identity
of KC0912, its mechanism of action, key pharmacological data, and the experimental
methodologies used in its characterization.

Chemical Structure and Properties

KCO0912, with the systematic IUPAC name (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-
oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, is a small molecule with the
chemical formula C22H26N20sS.[1] Its chemical identity and key physicochemical properties are
summarized in the table below.
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Property Value

(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-
IUPAC Name (2-oxo-1-piperidinyl)-N-phenyl-2H-1-
benzopyran-6-sulphonamide

Molecular Formula C22H26N20s5S
Molecular Weight 430.52 g/mol
CAS Number 185695-83-4

CC1(C)--INVALID-LINK--S(=O)
(=0)Nc3ceecc3)N4ACCCCC4=0">C@HO

SMILES

INChI=1S/C22H26N205S/c1-22(2)21(26)20(24-
13-7-6-10-19(24)25)17-14-16(11-12-18(17)29-

InChl 22)30(27,28)23-15-8-4-3-5-9-15/h3-5,8-9,11-
12,14,20-21,23,26H,6-7,10,13H2,1-
2H3/t20-,21+/m1/s1

Mechanism of Action and Signhaling Pathway

KCO0912 is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels.[2]
These channels are hetero-octameric complexes composed of four pore-forming inwardly
rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR)
subunits.[3][4] K-ATP channels couple the metabolic state of a cell to its membrane potential.
Under conditions of low intracellular ATP, the channels open, leading to potassium efflux and
hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-
gated calcium channels, thereby reducing intracellular calcium concentration and leading to
smooth muscle relaxation.

KCO0912 exerts its pharmacological effects by interacting with the SUR subunit of the K-ATP
channel, specifically showing selectivity for the SUR2B subtype found in vascular and airway
smooth muscle.[1][2] This interaction promotes the open state of the channel, leading to the

physiological effects described above.
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K-ATP Channel Activation by KC0912

Pharmacological Properties

KC0912 has demonstrated significant potential in preclinical studies for the treatment of airway
hyperreactivity, a key feature of asthma, at doses that do not elicit significant cardiovascular
side effects.[2]

In Vitro Studies

Parameter Species/System Value
pKi ([H]P1075 binding) Rat aortic strips 8.28
pKi ([*H]glibenclamide binding)  Rat aortic strips 7.96
pECso (outward current) HEK cells (Kir6.1 + SUR2B) 6.8
PECso (8°Rb* efflux) Rat aortic rings 7.51

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

In Vivo Studies
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Parameter Species/Model Value

EDso (reversal of immune

Guinea pig (i.t. 1 pg/k
complex-induced AHR) Pig (i) HOT9
EDso (reversal of ozone- Gul g (i) 0.03 La/k

uinea pig (i.t. :
induced AHR) P19 HOTd
EDso (reversal of LPS-induced Gul 9 1) 0.5 La/k
uinea pig (i.t. :
AHR) pig Ha/Kg
EDso (inhibition of
methacholine-induced Rhesus monkey (inhalation) 1.2 ug/kg
bronchoconstriction)
Therapeutic Ratio (vs. blood ) )

Guinea pig >100 - 3333

pressure changes)
Therapeutic Ratio (vs.
Rhesus monkey >100

cardiovascular effects)

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

Pharmacokinetics

In rats administered KC0912 via inhalation (3 mg/kg), the compound was found to be rapidly
cleared with an initial half-life of approximately 30 minutes.[1] The ratio of the area under the
concentration-time curve (AUC) in the lung to that in the blood was 190, indicating a favorable
therapeutic window with localized action in the airways and limited systemic exposure.[1]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary
literature for KCO912. Researchers should consult the original publication for specific details.

Radioligand Binding Assays

These assays were performed to determine the binding affinity of KC0O912 to the SUR subunit
of the K-ATP channel.
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Objective: To determine the pKi of KC0912 for the SUR2B receptor.

Materials:

Rat aortic strips (as a source of native vascular K-ATP channels)

[BH]P1075 (a radiolabeled K-ATP channel opener)

[*H]glibenclamide (a radiolabeled K-ATP channel blocker)

KCO0912 (unlabeled)

Incubation buffer (e.g., 50 mM Tris-HCI, pH 7.4)

Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat aortic strips in ice-cold buffer and centrifuge to
isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand
([BH]P1075 or [3H]glibenclamide), and varying concentrations of unlabeled KC0912.

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time
to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound
from free radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.
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» Data Analysis: Determine the ICso value (the concentration of KC0912 that inhibits 50% of
the specific binding of the radioligand) and calculate the pKi using the Cheng-Prusoff
equation.

Airway Hyperreactivity in Guinea Pigs

This in vivo model was used to assess the ability of KC0912 to reverse bronchoconstriction.
Objective: To determine the EDso of KC0O912 for the reversal of induced airway hyperreactivity.

Materials:

Male Dunkin-Hartley guinea pigs

Inducing agent (e.g., immune complexes, ozone, or lipopolysaccharide)

KCO0912 for intratracheal (i.t.) administration

Anesthesia

Whole-body plethysmograph to measure airway resistance
Procedure:

 Induction of AHR: Induce airway hyperreactivity in guinea pigs using a chosen stimulus (e.g.,
exposure to an aerosol of immune complexes).

o Baseline Measurement: Measure baseline airway resistance using a whole-body
plethysmograph.

o KCO0912 Administration: Administer varying doses of KCO912 intratracheally.

» Post-treatment Measurement: Monitor airway resistance at specific time points after
KCO0912 administration.

o Data Analysis: Determine the dose of KC0O912 that produces a 50% reversal of the induced
increase in airway resistance (EDso).
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KCO0912 Characterization
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Experimental Workflow for KC0O912 Characterization

Synthesis

A specific, publicly available, detailed synthesis protocol for KC0O912 is not readily found in the
primary scientific literature. Pharmaceutical companies often protect the synthesis of their lead
compounds through patents, which may not always provide the level of detail required for
straightforward replication in a research setting. The synthesis of a complex molecule like
KC0912 would likely involve a multi-step process, potentially including the formation of the
chromane core, introduction of the sulfonamide group, and stereoselective installation of the
hydroxyl and piperidinyl moieties.

Conclusion
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KCO0912 is a promising preclinical candidate that demonstrates potent and selective opening of
K-ATP channels, leading to the effective suppression of airway hyperreactivity in animal models
without significant cardiovascular side effects. Its pharmacological profile suggests that it could
be a valuable tool for further research into the role of K-ATP channels in respiratory diseases
and potentially serve as a lead compound for the development of novel anti-asthmatic
therapies. The data presented in this guide provide a solid foundation for researchers to
understand the key characteristics of KC0912 and to design further experiments to explore its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. KCO-912 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

2. KCO912: a potent and selective opener of ATP-dependent potassium (K(ATP)) channels
which suppresses airways hyperreactivity at doses devoid of cardiovascular effects -
PubMed [pubmed.ncbi.nim.nih.gov]

¢ 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

¢ 4. The Pharmacology of ATP-Sensitive K+ Channels (KATP) - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [KC0O912: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673375#kco912-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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